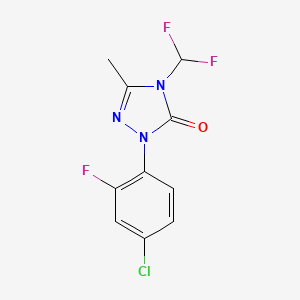

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B8407439

M. Wt: 277.63 g/mol

InChI Key: WPCDJTIPGVMACI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05756755

Procedure details

To a one liter resin flask equipped with a cold finger, mechanical stirrer, gas inlet tube, and a thermometer was added 333 mL of tetraglyme, followed by 50.0 grams (0.220 mole--1.0 equiv.) of 4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (% wt/vol. triazole to solvent--15%). Under a nitrogen atmosphere and with stirring the mixture was warmed to 185° C., and 11.4 grams (0.082 mole--0.373 equiv.) of anhydrous potassium carbonate was added in one portion. To this was then added 7.1 grams (0.082 mole--0.373 equiv.) of gaseous chlorodifluoromethane below the surface of the reaction mixture. Upon completion of the addition the reaction mixture was stirred for about 10 minutes. The sequence of potassium carbonate and chlorodifluoromethane addition was then repeated three additional times for a total addition of 1.5 molar equivalents each of potassium carbonate and chlorodifluoromethane. Upon completion of the fourth set of additions the reaction mixture was held at 185° C. for about 15 minutes. After this time GC analysis of the reaction mixture indicated 100% conversion of the triazole starting material. After the reaction mixture was cooled to ambient temperature, the salt by-products were removed by filtration, and the filtrate was slowly poured into 1200 mL of water. The resultant slurry was stirred, and the solid was collected by filtration, washed with four 100 mL portions of water, and dried to a constant weight, yielding 57.3 grams of 90.6% pure 4-difluoromethyl-4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (86.3% yield). GC analysis of the product indicated the presence of about 2.9% O-isomer by-product.

Quantity

50 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

COCCOCCOCCOCCOC.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:27](=[O:28])[NH:26][C:25]([CH3:29])=[N:24]2)=[C:19]([F:30])[CH:18]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH:38]([F:40])[F:39].N1C=CN=N1>>[F:39][CH:38]([F:40])[N:26]1[C:27](=[O:28])[N:23]([C:20]2[CH:21]=[CH:22][C:17]([Cl:16])=[CH:18][C:19]=2[F:30])[N:24]=[C:25]1[CH3:29] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

333 mL

|

|

Type

|

reactant

|

|

Smiles

|

COCCOCCOCCOCCOC

|

Step Two

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F

|

Step Three

|

Name

|

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1N=NC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

185 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Under a nitrogen atmosphere and with stirring the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a one liter resin flask equipped with a cold finger, mechanical stirrer, gas inlet tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition the reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred for about 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the reaction mixture was cooled to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the salt by-products were removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the filtrate was slowly poured into 1200 mL of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resultant slurry was stirred

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with four 100 mL portions of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried to a constant weight

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(N1C(=NN(C1=O)C1=C(C=C(C=C1)Cl)F)C)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 57.3 g | |

| YIELD: PERCENTYIELD | 86.3% | |

| YIELD: CALCULATEDPERCENTYIELD | 251.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |